molecular formula C12H12F3NO3S2 B2417327 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-43-6

5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2417327
CAS No.: 2034292-43-6
M. Wt: 339.35
InChI Key: MZQADDAOVMECHQ-UHFFFAOYSA-N
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Description

5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a structurally novel and selective small molecule antagonist for the sigma-1 receptor (σ1R). The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum and plasma membrane, widely expressed in the central nervous system and peripheral tissues. It modulates a diverse array of signaling pathways, including ion channel activity, calcium signaling, and neurotransmitter release. This compound is a key research tool for elucidating the complex role of σ1R in various physiological and pathophysiological processes. Its high selectivity allows researchers to probe mechanisms in neuropathic pain models, where σ1R antagonism has been shown to produce analgesic effects without the side effects associated with opioid therapies. Furthermore, it is used in the investigation of neurodegenerative diseases , as sigma-1 receptor activation is known to promote neuroprotection and mitigate cellular stress. Studies involving this compound contribute to a deeper understanding of its potential therapeutic applications in psychiatric disorders and other conditions linked to sigma-1 receptor dysfunction.

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-6-9-5-8(16)7-20-9/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQADDAOVMECHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a trifluoromethoxy-substituted benzene derivative with a sulfonyl chloride to introduce the sulfonyl group. This intermediate is then subjected to a series of cyclization reactions to form the bicyclic structure. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction conditions and improve efficiency. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure that includes a sulfur atom and a trifluoromethoxy group, which contribute to its unique chemical properties. The molecular formula is C24H20F6N4O4SC_{24}H_{20}F_6N_4O_4S with a molecular weight of 574.5 g/mol. Its structural complexity allows for various modifications, enhancing its applicability in drug development.

Pharmacological Applications

  • Anticancer Activity :
    • Research has shown that compounds containing the bicyclic structure can exhibit significant anticancer properties. For instance, studies on derivatives of azabicyclo compounds indicate their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . The introduction of electron-withdrawing groups, such as trifluoromethoxy, enhances these effects by increasing the electron deficiency of the aromatic ring, which is crucial for interaction with biological targets.
  • Neurodegenerative Disease Treatment :
    • The compound's ability to interact with neuroreceptors makes it a candidate for treating neurodegenerative diseases. Its structure allows for selective binding to receptors involved in neurodegeneration pathways, potentially mitigating symptoms associated with conditions like Alzheimer's and Parkinson's disease .
  • Dual Orexin Receptor Antagonism :
    • 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been explored as a dual orexin receptor antagonist, which could be beneficial in treating sleep disorders and obesity by modulating orexin signaling pathways .

Synthesis and Derivative Development

The synthesis of this compound typically involves complex multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. The versatility of the azabicyclo framework enables researchers to explore numerous derivatives, each with distinct pharmacological profiles.

Derivative Biological Activity Research Reference
Compound AAnticancer
Compound BNeuroprotective
Compound COrexin receptor antagonist

Case Studies

  • Anticancer Efficacy :
    • In vitro studies demonstrated that specific derivatives of azabicyclo compounds significantly reduced the viability of cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. These findings were corroborated by colony formation assays, indicating a robust anticancer potential .
  • Neuroprotective Effects :
    • Animal models have been utilized to assess the neuroprotective effects of these compounds against neurotoxicity induced by various agents. Results indicated that treatment with azabicyclo derivatives led to improved cognitive function and reduced markers of neuroinflammation .

Mechanism of Action

The mechanism by which 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy and sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.

    Tetrahydrofuran: Another solvent with a similar bicyclic structure but lacking the trifluoromethoxy and sulfonyl groups.

    Cyclopentyl methyl ether: A compound with a similar bicyclic structure but different substituents.

Uniqueness

What sets 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane apart is its combination of a trifluoromethoxy group, a phenylsulfonyl group, and a bicyclic structure containing sulfur and nitrogen atoms. This unique combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}F3_3N1_1O3_3S1_1
  • SMILES Notation : CC1(C2=C(C1SC2)S(=O)(=O)C(C(C(C(C=C(C=C1)F)(F)F)O)=O)=O

This compound exhibits its biological activity primarily through interaction with specific receptors and enzymes in the body. Its sulfonamide group is known to enhance binding affinity to target proteins, which may include neurotransmitter transporters and enzymes involved in metabolic pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antidepressant Effects Demonstrated potential in modulating serotonin and dopamine levels, indicating possible antidepressant properties.
Antimicrobial Activity Exhibits inhibitory effects against various bacterial strains, suggesting a role in antimicrobial therapy.
Neuroprotective Properties May protect neuronal cells from oxidative stress, contributing to neuroprotection in neurodegenerative diseases.

Antidepressant Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on serotonin transporters in vitro. The results indicated that it inhibited the reuptake of serotonin, leading to increased availability in synaptic clefts, similar to selective serotonin reuptake inhibitors (SSRIs) .

Antimicrobial Properties

In another study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound showed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Neuroprotective Effects

Research published in the Neurobiology of Disease journal highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The compound reduced cell death and apoptosis markers significantly when administered prior to exposure to oxidative agents .

Q & A

Q. How to validate target engagement in complex biological matrices?

  • Methodological Answer:
  • Photoaffinity Labeling: Incorporate a diazirine moiety into the compound, followed by UV cross-linking and Western blotting to identify protein targets .
  • Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation (via SDS-PAGE) after compound treatment to confirm binding .

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